REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[C:4]([F:10])[CH:3]=1.[CH:11](=O)[CH3:12].[O-:14][C:15]#[N:16].[Na+].N1C(=O)N=CN1>C(O)(C)(C)C.O.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:15](=[O:14])[NH:16][C:11]([CH3:12])=[N:9]2)=[C:4]([F:10])[CH:3]=1 |f:2.3,5.6|
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Name
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|
Quantity
|
80.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)NN)F
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O.O
|
Name
|
|
Quantity
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23.4 g
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Type
|
reactant
|
Smiles
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C(C)=O
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Name
|
|
Quantity
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54 g
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O.O
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Name
|
sodium cyanate
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Quantity
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39.8 g
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Type
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reactant
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Smiles
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[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
90 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N1NC=NC1=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
the reaction mixture is stirred for five minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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Upon completion of addition
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Type
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WASH
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Details
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to wash any of the remaining slurry of sodium cyanate from its container into the reaction mixture
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Type
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ADDITION
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Details
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39.3 grams (0.655 mole--5% equivalent excess, based on equivalents of sodium cyanate and its sodium carbonate impurity) of acetic acid is added dropwise during a 15 minute period
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Duration
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15 min
|
Type
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ADDITION
|
Details
|
Upon completion of addition
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Type
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STIRRING
|
Details
|
the reaction mixture is stirred for about two hours during which time it
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to about 20° C
|
Type
|
STIRRING
|
Details
|
Upon completion of the two hour stirring time
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to 10° C.
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Type
|
ADDITION
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Details
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321 grams (0.537 mole) of a 12.4% aqueous solution of sodium hypochlorite is added dropwise during a 40 minute period
|
Duration
|
40 min
|
Type
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ADDITION
|
Details
|
Upon completion of addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for an additional 40 minutes
|
Duration
|
40 min
|
Type
|
DISTILLATION
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Details
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The tert-butanol/water medium is then distilled from the reaction mixture
|
Type
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TEMPERATURE
|
Details
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by slowly heating the reaction mixture to about 100° C
|
Type
|
DISTILLATION
|
Details
|
Upon completion of the distillation
|
Type
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WASH
|
Details
|
the pot residue is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
yielding 1-(4-chloro-2-fluorophenyl)-4,5-dihydro-3-methyl
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |